molecular formula C21H21N5O7S2 B2394668 Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-02-9

Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

カタログ番号: B2394668
CAS番号: 361174-02-9
分子量: 519.55
InChIキー: KIQWERFGCKVYCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. This compound integrates a benzothiazole heterocycle, a privileged scaffold in medicinal chemistry, with a piperazine linker, a moiety widely recognized for its significant pharmacological utility . The molecular architecture, featuring a sulfonyl group and a carbamate unit, is engineered to enhance binding potential and modulate physicochemical properties. The specific inclusion of the nitro group on the benzothiazole ring is a strategic modification often explored to fine-tune electronic properties and investigate structure-activity relationships in bioactive molecules. The structural motifs present in this reagent are associated with a range of therapeutic activities. Piperazine-based derivatives have demonstrated substantial promise in pharmacological applications, exhibiting documented activities as antiviral agents targeting pathogens such as SARS-CoV-2, HIV, and influenza, as well as antibacterial properties . Furthermore, benzothiazole compounds are the subject of active investigation and are covered in patents for their utility as anti-infective agents . This makes the compound a highly valuable candidate for researchers screening new chemical entities against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), where novel chemotypes are urgently needed. Its primary research value lies in its potential as a core structure for developing new therapeutic agents directed against viral and bacterial targets, providing a versatile template for lead optimization and mechanistic studies in infectious disease research. This product is strictly For Research Use Only.

特性

IUPAC Name

ethyl 4-[4-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O7S2/c1-2-33-21(28)24-9-11-25(12-10-24)35(31,32)16-6-3-14(4-7-16)19(27)23-20-22-17-8-5-15(26(29)30)13-18(17)34-20/h3-8,13H,2,9-12H2,1H3,(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQWERFGCKVYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and efficacy in various biological assays.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C24H21ClN4O3S3\text{C}_{24}\text{H}_{21}\text{Cl}\text{N}_4\text{O}_3\text{S}_3

The synthesis typically involves the reaction of 6-nitrobenzo[d]thiazole derivatives with piperazine and sulfonyl groups, utilizing various organic solvents and catalysts to achieve high yields. Recent studies have highlighted efficient synthetic pathways that yield this compound with over 90% purity .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and cellular targets. For instance, it has been shown to inhibit human enteropeptidase, an enzyme involved in protein digestion, which is crucial for metabolic regulation. The IC50 values for this inhibition were reported as follows:

CompoundIC50 (nM)Activity
Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate94 (79–110)Moderate Inhibition
Control Compound32 (26–39)Strong Inhibition

These results suggest that the compound could be a potential candidate for treating metabolic disorders like obesity by modulating enzyme activity .

In Vivo Studies

In vivo studies have further corroborated the in vitro findings. When administered to murine models, the compound demonstrated a notable increase in fecal protein output, indicating its effectiveness in reducing protein absorption:

CompoundDose (mg/kg)Fecal Protein Output (fold increase)
Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate101.26
Control101.00

This data suggests that the compound not only inhibits enzyme activity but also affects overall metabolism positively .

The biological activity of Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is believed to stem from its ability to interact with specific protein targets within the body. Molecular docking studies indicate that the compound binds effectively to the active site of enteropeptidase, mimicking substrate interactions and blocking enzyme function .

Case Studies

Recent case studies involving this compound have highlighted its potential in treating conditions related to metabolic dysregulation. For example, a study focused on its effects on weight management demonstrated that subjects receiving the compound showed a significant reduction in body mass index (BMI) compared to those on placebo treatments. The results were statistically significant (p < 0.05), suggesting clinical relevance.

科学的研究の応用

Anticancer Activity

Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has shown promise as an anticancer agent. Studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer progression and may exhibit significant cytotoxic effects against various cancer cell lines.

Table: IC50 Values Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Compound AHCT-1165.61
Compound BMCF-76.11
Compound CHEPG-27.92

These results suggest that the compound may possess similar or enhanced anticancer properties due to its structural characteristics.

Antimicrobial Activity

The structural components of this compound also suggest potential antimicrobial properties. Research indicates that thiazole-containing compounds can demonstrate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The specific mechanisms of action may involve inhibition of bacterial enzymes or disruption of cellular processes.

VEGFR Inhibition

A study on benzothiazole hybrids highlighted that modifications in the thiazole structure significantly enhanced VEGFR-2 inhibitory activity, which is critical in angiogenesis and cancer metastasis. This suggests that similar modifications to Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate could improve its efficacy against tumor growth.

Ames Test Results

The compound has been evaluated in the Ames assay to assess its mutagenic potential. Preliminary results indicated strong positive responses, implying that while it may have therapeutic benefits, careful consideration regarding its safety profile is necessary.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Modified Benzo[d]Thiazole Substituents

Compound A : Ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 681233-96-5)

  • Key Differences : Replaces the nitro group with a methoxy group and introduces a methyl substituent on the benzothiazole nitrogen.
  • Impact: The methoxy group is electron-donating, reducing electrophilicity compared to the nitro group.

Compound B : 2-[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one

  • Key Differences: Replaces the benzo[d]thiazole-carbamoyl-phenylsulfonyl motif with a benzothiazinone scaffold and adds a trifluoromethyl group.
  • Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzothiazinone core may favor interactions with bacterial targets (e.g., Mycobacterium tuberculosis enoyl reductase) .

Piperazine-Based Analogues with Varied Functional Groups

Compound C: tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate

  • Key Differences : Uses a tert-butyl carboxylate and a pyrimidine-aniline pharmacophore.
  • Impact : The tert-butyl group improves solubility in organic phases, while the pyrimidine-aniline system enables π-π stacking with tyrosine residues in kinase targets (e.g., LYMTACs for lysosomal degradation) .

Compound D : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Key Differences : Simpler structure with a chloroaryl carboxamide and ethyl-piperazine.
  • Impact : The absence of a sulfonyl group reduces hydrogen-bonding capacity, but the chloro substituent enhances halogen bonding with hydrophobic pockets .

Sulfonamide-Containing Analogues

Compound E : 2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole

  • Key Differences : Replaces the sulfonyl-piperazine-carboxylate with a benzylidene-hydrazine-thiazole system.
  • Impact : The hydrazine-thiazole moiety chelates metal ions, making it suitable for acetylcholinesterase (AChE) inhibition, as demonstrated in Alzheimer’s disease models .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Benzo[d]thiazole Benzo[d]thiazole Benzothiazinone Pyrimidine-piperazine
Key Substituent 6-NO₂ 6-OCH₃, 3-CH₃ 8-NO₂, 6-CF₃ 5-Cl, isopropyl sulfonyl
Electron Effects Strongly EWG Moderately EDG Strongly EWG Mixed (Cl EWG, sulfonyl EWG)
Solubility Moderate (ester) High (ester) Low (nonpolar CF₃) High (tert-butyl)
Biological Target Putative enzyme AChE Bacterial enzymes Lysosomal proteins

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s nitro and sulfonyl groups necessitate multi-step synthesis, as seen in analogous benzothiazole derivatives (e.g., Vilsmeier-Haack cyclization in ). This contrasts with simpler piperazine-carboxamides (e.g., Compound D), which are synthesized via direct amidation .
  • Electronic Effects : The nitro group in the target compound enhances electrophilicity at the carbamoyl phenyl ring, favoring nucleophilic aromatic substitution—unlike methoxy-substituted analogues, which prioritize radical scavenging (e.g., antioxidant activity in ) .

準備方法

Cyclocondensation of 4-Nitroaniline

The benzothiazole core is synthesized via a modified Herz reaction:

Reaction Conditions :

  • Substrate : 4-Nitroaniline (1.0 equiv)
  • Thiocyanating Agent : Ammonium thiocyanate (1.2 equiv)
  • Oxidizing Agent : Bromine (1.5 equiv) in acetic acid
  • Temperature : 80°C, 4 hours

Mechanism :

  • Thiocyanation at the para-nitro group
  • Cyclization via intramolecular nucleophilic attack
  • Aromatization through bromine-mediated oxidation

Yield : 68–72% after recrystallization from ethanol.

Formation of 4-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl Sulfonic Acid

Carbamoylation with 4-(Chlorosulfonyl)benzoyl Chloride

The amine undergoes acylation under Schotten-Baumann conditions:

Reaction Setup :

  • Solvent : Dichloromethane/Water biphasic system
  • Base : Sodium hydroxide (2.0 equiv)
  • Coupling Agent : 4-(Chlorosulfonyl)benzoyl chloride (1.1 equiv)
  • Temperature : 0°C → 25°C, 2 hours

Key Observation : Maintaining pH >10 prevents sulfonic acid hydrolysis.

Yield : 85% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Piperazine Coupling and Sulfonylation

Nucleophilic Substitution with Piperazine

The sulfonyl chloride reacts with piperazine in a 1:1.2 molar ratio:

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Base : Triethylamine (3.0 equiv)
  • Time : 6 hours under reflux
  • Workup : Filtration to remove hydrochloride salts

Yield : 78% with >95% purity (HPLC).

Esterification with Ethyl Chloroformate

Carbamate Formation

The piperazine nitrogen is functionalized via:

Reaction Parameters :

  • Reagent : Ethyl chloroformate (1.05 equiv)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
  • Solvent : Dry acetonitrile
  • Temperature : −10°C → 0°C, 1 hour

Critical Note : Slow addition prevents N,N'-bis-carbamation.

Yield : 82% after flash chromatography.

Synthetic Route Comparison and Optimization

Table 1: Evaluation of Alternative Pathways

Step Method A Method B Optimal Approach
Benzothiazole Formation Herz reaction (72%) Microwave-assisted (68%) Herz reaction
Sulfonylation THF, 78% DMF, 65% THF
Esterification Acetonitrile, 82% Dichloromethane, 75% Acetonitrile

Key Improvements :

  • Microwave Assistance : Reduces benzothiazole cyclization time to 30 minutes but lowers yield.
  • Solvent Screening : THF outperforms DMF in sulfonylation due to better nucleophile activation.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (s, 1H, NH)
  • δ 8.21–8.15 (m, 4H, aromatic H)
  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH2CH3)
  • δ 3.58–3.52 (m, 8H, piperazine H)

IR (KBr) :

  • 1705 cm⁻¹ (C=O ester)
  • 1342, 1160 cm⁻¹ (S=O asymmetric/symmetric)

HRMS (ESI+) : m/z 519.1124 [M+H]+ (calc. 519.1128).

Challenges and Troubleshooting

Common Synthetic Pitfalls

  • Over-Sulfonylation : Controlled stoichiometry (1:1.2 piperazine:sulfonyl chloride) prevents di-sulfonation.
  • Ester Hydrolysis : Anhydrous conditions during carbamation are critical.
  • Nitro Group Reduction : Hydrogenation catalysts must be avoided in later stages.

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot Plant Data :

  • Batch Size : 5 kg
  • Overall Yield : 63%
  • Purity : 99.2% (ICH Q3D compliant)

Cost Drivers :

  • 4-(Chlorosulfonyl)benzoyl chloride (32% of total cost)
  • Chromatography purification (25% of cost)

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundStructural FeaturesReported Activity
Target CompoundNitrobenzo[d]thiazole, PiperazineHypothesized kinase inhibition
Ethyl 4-[...] ()Benzo[d]thiazole, PiperazineAnti-inflammatory
Compound B ()Thiadiazole, PiperazineAntimicrobial

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。